molecular formula C16H34O B12623272 Tridecanol, 2-ethyl-2-methyl- CAS No. 921600-09-1

Tridecanol, 2-ethyl-2-methyl-

Cat. No.: B12623272
CAS No.: 921600-09-1
M. Wt: 242.44 g/mol
InChI Key: RHGHBLSDPQFOTE-UHFFFAOYSA-N
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Description

Contextualization of Branched-Chain Alcohols in Chemical Sciences

Branched-chain alcohols are a class of organic compounds distinguished from their linear-chain counterparts by the presence of alkyl branches along the main carbon chain. ontosight.aisolubilityofthings.com This structural branching significantly influences their physicochemical properties. Generally, branched alcohols exhibit lower melting points, reduced crystallinity, and greater fluidity compared to linear alcohols with the same number of carbon atoms. persistencemarketresearch.com These characteristics are attributed to the disruption of orderly molecular packing caused by the branches.

A notable subgroup of branched alcohols is the Guerbet alcohols, which are β-alkylated dimer alcohols formed through a specific self-condensation reaction of primary alcohols. researchgate.nettaylorandfrancis.comaporesearch.com These compounds are prized for their unique branching pattern, high oxidative stability, and liquidity, making them valuable in industries such as cosmetics, personal care, and as lubricants. persistencemarketresearch.comresearchgate.netresearchandmarkets.com

In chemical synthesis, branched alcohols serve as versatile intermediates for producing a variety of derivatives, including surfactants. exxonmobilchemical.com Ethoxylates derived from branched alcohols, for instance, demonstrate superior wetting power and tend to have lower foam stability, which can be advantageous in many industrial processes. exxonmobilchemical.com Their inherent reactivity and solvent properties make them a cornerstone in organic chemistry. solubilityofthings.com Furthermore, certain branched-chain higher alcohols are being investigated as advanced biofuels due to their higher energy density and lower hygroscopicity compared to ethanol (B145695). researchgate.net

Significance of 2-Ethyl-2-Methyltridecanol in Contemporary Research Paradigms

The significance of 2-Ethyl-2-Methyltridecanol in modern research is multifaceted, spanning from biosynthesis to materials science. It has been identified as a naturally occurring volatile compound in various biological contexts. For example, it was found to be the most abundant volatile compound produced during bioethanol research involving the acid pretreatment of microalgae. researchgate.netresearchgate.net It has also been detected in the later fermentation stages of Tartary buckwheat Huangjiu, where it reached the highest concentration among all higher alcohols. mdpi.com Additionally, its presence has been reported in the essential oils of exotic fruits and as a constituent in traditional Korean pharmacopuncture preparations. embrapa.brmedsci.orgnih.gov

Research into its functional properties has highlighted its potential as a surfactant, capable of enhancing the solubility of other compounds. Its branched structure is believed to be key to its interaction with and disruption of bacterial cell membranes, giving it potential antimicrobial applications. In the field of pharmacology, studies have explored its cytotoxic effects, noting dose-dependent activity against certain cancer cell lines, such as MCF-7 breast cancer cells. These findings underscore the compound's relevance in the search for new bioactive molecules.

Scope and Objectives of Research on 2-Ethyl-2-Methyltridecanol

Current research on 2-Ethyl-2-Methyltridecanol is focused on several key areas. A primary objective is to fully elucidate its synthesis pathways and optimize reaction conditions for reproducibility. Established protocols include the reduction of the corresponding ketone, 2-Ethyl-2-Methyltridecanone, and the hydroformylation followed by hydrogenation of isomeric dodecene.

A second major focus is the detailed characterization of its physicochemical properties. Studies have shown that, like other branched alcohols, it has a lower evaporation coefficient in mixed monolayer films compared to its linear counterparts, a property that enhances film stability at air-water interfaces.

Furthermore, a significant portion of research is dedicated to exploring its biological activities. This includes in-depth investigations into its antimicrobial mechanisms, its potential as a cytotoxic agent for therapeutic applications, and its role as a naturally occurring phytochemical. The overarching goal is to understand the structure-activity relationship, comparing its properties to other linear and branched alcohols to unlock its full potential in fields ranging from materials science and cosmetics to drug development.

Data Tables

Table 1: Physicochemical Properties of 2-Ethyl-2-Methyltridecanol

This interactive table summarizes the key computed properties of the compound.

PropertyValueSource
IUPAC Name 2-ethyl-2-methyltridecan-1-ol nih.gov
Molecular Formula C₁₆H₃₄O nih.gov
Molecular Weight 242.44 g/mol nih.gov
CAS Number 921600-09-1 nih.gov
Structure Tertiary Branched Alcohol
XLogP3 6.9 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 12 nih.gov

Table 2: Comparative Research Findings on 2-Ethyl-2-Methyltridecanol

This interactive table highlights the diverse research contexts in which the compound has been identified and studied.

Research AreaFindingReference
Biofuel Production Identified as the highest volatile compound (23.00% peak area) in acid pre-treated microalgae samples for bioethanol production. researchgate.netresearchgate.net
Food & Beverage Fermentation Detected as the higher alcohol with the highest concentration in the later stages of Tartary buckwheat Huangjiu fermentation. mdpi.com
Natural Products Chemistry Found as a volatile constituent in exotic fruits from Brazil. embrapa.br
Traditional Medicine Identified as a unique component in the n-hexane extract of SU-Eohyeol Pharmacopuncture. medsci.orgnih.gov
Surfactant & Colloid Science Demonstrated effectiveness as a surfactant, enhancing the solubility of various compounds.
Antimicrobial Research Shown to disrupt bacterial cell membranes, suggesting potential as an antimicrobial agent.
Oncology Research Exhibited dose-dependent cytotoxic effects against MCF-7 breast cancer cells.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921600-09-1

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

IUPAC Name

2-ethyl-2-methyltridecan-1-ol

InChI

InChI=1S/C16H34O/c1-4-6-7-8-9-10-11-12-13-14-16(3,5-2)15-17/h17H,4-15H2,1-3H3

InChI Key

RHGHBLSDPQFOTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)(CC)CO

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Ethyl 2 Methyltridecanol

Established Chemical Synthesis Routes

Established methods for the synthesis of tertiary alcohols like 2-ethyl-2-methyltridecanol primarily involve the reduction of corresponding ketones or the addition of organometallic reagents to a ketone.

Reduction of Ketones and Aldehydes: Hydrogenation of 2-Ethyl-2-Methyltridecanone

A primary and well-established route to 2-ethyl-2-methyltridecanol is through the reduction of its corresponding ketone, 2-ethyl-2-methyltridecanone. This transformation is typically achieved via catalytic hydrogenation. The process involves the addition of hydrogen (H₂) across the carbonyl (C=O) double bond, converting it to a hydroxyl (C-OH) group.

The hydrogenation of ketones to secondary alcohols is a common industrial process. However, the reduction of sterically hindered ketones, such as 2-ethyl-2-methyltridecanone, can present challenges, potentially requiring more forcing reaction conditions or specialized catalysts to achieve high yields. Common catalysts for such transformations include nickel, palladium, or platinum-based catalysts.

Alternatively, chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for the reduction of ketones to alcohols. masterorganicchemistry.comlibretexts.org Sodium borohydride is a milder reagent and is often preferred for its operational simplicity and safety. masterorganicchemistry.comsci-hub.se The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Table 1: Comparison of Reducing Agents for Ketone Hydrogenation

Reducing Agent Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation (e.g., Ni, Pd, Pt) High pressure H₂ gas, elevated temperature Cost-effective for large scale, high atom economy May require specialized equipment, potential for side reactions
Sodium Borohydride (NaBH₄) Protic solvent (e.g., ethanol (B145695), water), room temperature Mild conditions, good functional group tolerance Stoichiometric reagent, generates waste salts

A plausible alternative for the synthesis of a tertiary alcohol like 2-ethyl-2-methyltridecanol is the Grignard reaction. organic-chemistry.orgpearson.commasterorganicchemistry.com This would involve the reaction of a suitable ketone with a Grignard reagent. For instance, the reaction of 2-pentadecanone (B165419) with ethyl magnesium bromide or the reaction of 2-butanone (B6335102) with undecyl magnesium bromide would yield the target molecule after an acidic workup.

Catalytic Dimerization Approaches: Hexaolefin Dimerization, Hydroformylation, and Subsequent Hydrogenation

An alternative, multi-step synthesis of 2-ethyl-2-methyltridecanol can be envisioned through a sequence of dimerization, hydroformylation, and hydrogenation, starting from smaller olefin feedstocks. This approach is characteristic of industrial processes that build larger molecules from smaller, readily available ones.

The initial step involves the dimerization of a C₆ olefin (hexene) to form a C₁₂ olefin (dodecene). uni-bayreuth.dersc.orgnih.govgoogle.commdpi.com Various isomers of hexene can be used, and the dimerization process, often catalyzed by transition metal complexes, can lead to a mixture of dodecene isomers.

The resulting C₁₂ olefin mixture then undergoes hydroformylation (also known as the oxo process). This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the olefin, producing a C₁₃ aldehyde (tridecanal). researchgate.neticm.edu.pl This step is typically catalyzed by rhodium or cobalt complexes. The regioselectivity of the hydroformylation can be controlled to favor the formation of either linear or branched aldehydes.

Finally, the C₁₃ aldehyde is hydrogenated to the corresponding alcohol, 2-ethyl-2-methyltridecanol. This final reduction step is analogous to the hydrogenation of ketones described in the previous section.

Emerging Synthetic Strategies Incorporating 2-Ethyl-2-Methyltridecanol as a Product

Formation as a Byproduct in Fischer-Tropsch Synthesis

Fischer-Tropsch (FT) synthesis is a collection of chemical reactions that convert a mixture of carbon monoxide and hydrogen ("synthesis gas") into liquid hydrocarbons. syngaschem.com While the primary products are typically linear alkanes and alkenes, a significant fraction of oxygenated compounds, including alcohols, can also be formed. nih.govresearchgate.netresearchgate.netchrom-china.comdntb.gov.uamdpi.commdpi.com

The product distribution in FT synthesis is complex and depends on various factors such as the catalyst used (typically iron or cobalt), temperature, pressure, and syngas composition. The formation of branched alcohols is also observed, arising from secondary reactions on the catalyst surface. It is plausible that a branched, high-molecular-weight alcohol such as 2-ethyl-2-methyltridecanol could be formed as a minor byproduct in the Fischer-Tropsch process, particularly under conditions that favor the formation of longer-chain, branched oxygenates. The identification of such specific isomers in the complex FT product stream requires sophisticated analytical techniques.

Chemical Reactivity and Transformation Pathways of 2-Ethyl-2-Methyltridecanol

Oxidative Transformations to Corresponding Carbonyls

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. However, tertiary alcohols, such as 2-ethyl-2-methyltridecanol, are generally resistant to oxidation under standard conditions. libretexts.org This is because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group, which is necessary for the typical oxidation mechanism that forms a carbon-oxygen double bond.

Under forcing conditions with strong oxidizing agents, tertiary alcohols can be oxidized, but this often leads to the cleavage of carbon-carbon bonds. However, certain modern reagents have been developed for the mild oxidation of alcohols.

Table 2: Selected Reagents for Alcohol Oxidation

Reagent Description Applicability to Tertiary Alcohols
Chromic Acid (H₂CrO₄) A strong oxidizing agent. Generally unreactive; can lead to C-C bond cleavage under harsh conditions.
Dess-Martin Periodinane (DMP) A mild and selective oxidizing agent for primary and secondary alcohols. organic-chemistry.orglibretexts.orgalfa-chemistry.comwikipedia.org Generally unreactive towards tertiary alcohols. libretexts.org

While direct oxidation to the corresponding ketone without skeletal rearrangement is challenging, specific reagents and conditions might effect this transformation, though such methods are not commonly employed due to the inherent stability of the tertiary alcohol.

Reductive Pathways to Hydrocarbons

The conversion of 2-ethyl-2-methyltridecanol to its corresponding hydrocarbon, 2-ethyl-2-methyltridecane, involves the reductive removal of the hydroxyl group. This transformation, known as deoxygenation, is a significant process in organic synthesis, particularly in the conversion of biomass-derived feedstocks and in the final steps of natural product synthesis. For tertiary alcohols such as 2-ethyl-2-methyltridecanol, several reductive pathways can be employed.

A common strategy for the deoxygenation of alcohols is a two-step process involving the conversion of the hydroxyl group into a better leaving group, followed by reduction. chem-station.com One such method is the conversion of the alcohol to a tosylate ester, which can then be reduced using a hydride source like lithium aluminum hydride (LiAlH₄). libretexts.org

Another effective method involves the direct reduction of the alcohol. Recent advancements have identified catalytic systems capable of deoxygenating tertiary alcohols. For instance, a combination of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and a hydrosilane reducing agent like diethylsilane (B7801327) or n-butylsilane has been shown to be effective for the reduction of tertiary alcohols to their corresponding alkanes. researchgate.net Furthermore, titanium-catalyzed dehydroxylation of tertiary aliphatic alcohols has been reported as a mild and selective method. organic-chemistry.orgnih.gov This approach demonstrates a broad functional group tolerance. organic-chemistry.orgnih.gov A study also highlighted the direct conversion of alcohols to alkanes using hydrogen iodide (HI) or a mixture of hydrogen and iodine, which serves as a catalyst. osti.gov

The table below summarizes some potential reductive pathways for 2-ethyl-2-methyltridecanol.

MethodReagentsGeneral Mechanistic FeaturesPotential Product
Two-Step (via Tosylate)1. TsCl, Pyridine 2. LiAlH₄Conversion to a good leaving group (tosylate) followed by Sₙ2 displacement by hydride. libretexts.org2-Ethyl-2-methyltridecane
Catalytic HydrosilylationB(C₆F₅)₃, Et₂SiH₂ or n-BuSiH₃Lewis acid-catalyzed formation of a silyl (B83357) ether intermediate, followed by hydride reduction. researchgate.net2-Ethyl-2-methyltridecane
Titanium-Catalyzed DehydroxylationCp*TiCl₃, TESCl, PhSiH₃, ZnInvolves Ti-catalyzed carbon radical generation and hydrogen atom transfer. organic-chemistry.orgnih.gov2-Ethyl-2-methyltridecane
Iodine-Catalyzed ReductionH₂, I₂ (catalyst) or HIIodine acts as a catalyst for the direct conversion. osti.gov2-Ethyl-2-methyltridecane

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of an alcohol is a poor leaving group, necessitating its conversion to a better leaving group for substitution reactions to occur. reactory.applibretexts.org For tertiary alcohols like 2-ethyl-2-methyltridecanol, substitution reactions predominantly proceed through an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. chemistrysteps.comjove.commasterorganicchemistry.comlibretexts.org

A primary method for the substitution of the hydroxyl group in tertiary alcohols is the reaction with hydrogen halides (HX). reactory.applibretexts.org Protonation of the hydroxyl group by the acid forms a good leaving group (water), which then departs to form a stable tertiary carbocation. libretexts.orgysu.edu The halide ion then acts as a nucleophile, attacking the carbocation to form the corresponding alkyl halide. libretexts.orgysu.edu Due to the planar nature of the carbocation intermediate, if the starting alcohol were chiral, this reaction would lead to a racemic mixture of products. chemistrysteps.commasterorganicchemistry.com

The use of reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) is generally not effective for tertiary alcohols due to steric hindrance, which impedes the initial formation of the intermediate ester. chemistrysteps.com

The Mitsunobu reaction, a versatile method for converting primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry, is generally not applicable to sterically hindered tertiary alcohols. tcichemicals.comrsc.orgnrochemistry.comwikipedia.org However, modified procedures have been developed that can facilitate this reaction for some tertiary alcohols. tcichemicals.comalfa-chemistry.com

The table below outlines key substitution reactions applicable to tertiary alcohols such as 2-ethyl-2-methyltridecanol.

Advanced Analytical and Spectroscopic Characterization of 2 Ethyl 2 Methyltridecanol

Chromatographic-Mass Spectrometric Techniques for Identification and Quantification

Chromatography coupled with mass spectrometry is a cornerstone for the separation, identification, and quantification of 2-Ethyl-2-methyltridecanol, particularly in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like 2-Ethyl-2-methyltridecanol. In this method, the compound is vaporized and separated from other components in a mixture based on its passage through a capillary column. Following separation, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for definitive identification.

GC-MS has been successfully employed to identify 2-Ethyl-2-methyltridecanol in natural extracts. For instance, its presence as a bioactive compound in the methanolic extract of Eclipta prostrata leaves was confirmed through GC-MS analysis. ijpsr.com The identification is achieved by comparing the experimental mass spectrum of the analyte with reference spectra contained in extensive databases, such as the National Institute of Standards and Technology (NIST) library. ijpsr.com The retention time, which is the time it takes for the compound to pass through the chromatographic column, serves as an additional parameter for identification. For quantitative analysis, GC combined with a flame ionization detector (GC-FID) or GC-MS is the preferred method. ijpsr.com

Below is a table detailing typical GC-MS parameters used for the analysis of plant extracts containing 2-Ethyl-2-methyltridecanol. ijpsr.com

ParameterSpecification
Instrument Perkin-Elmer GC-MS (Turbo-Mass Gold)
Column Elite-1 fused silica capillary column (30 m x 0.25 mm ID x 0.25 µm df)
Carrier Gas Helium (99.999%) at a constant flow rate of 1 ml/min
Injector Temperature 250 °C
Injection Volume 2 µl (Split ratio of 10:1)
Oven Temperature Program Initial 110°C (2 min), ramp 10°C/min to 200°C, then 5°C/min to 280°C (hold 9 min)
Ion Source Temperature 200 °C
Ionization Energy 70 eV (Electron Impact mode)
Mass Scan Range 45 to 450 Da
Total Run Time 36 min

This interactive table summarizes the GC-MS conditions used for the identification of 2-Ethyl-2-methyltridecanol in a plant extract. ijpsr.com

Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is a powerful tool for identifying a broad scope of compounds in complex biological and environmental samples. nih.govresearchgate.net While specific studies tracing 2-Ethyl-2-methyltridecanol using LC-HRMS are not prominent, the technique's capabilities make it highly suitable for such applications. LC is ideal for separating non-volatile or thermally unstable compounds that are not amenable to GC.

In metabolic studies, LC-HRMS can be used to track the biotransformation of 2-Ethyl-2-methyltridecanol, identifying its metabolites in biological matrices like urine, serum, or tissue extracts. nih.govresearchgate.net The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of the elemental composition of the parent compound and its metabolites from their accurate mass measurements. nih.gov

Similarly, in environmental tracing, LC-HRMS can detect and identify 2-Ethyl-2-methyltridecanol and its degradation products in water, soil, or sediment samples. researchgate.net This is crucial for understanding the compound's environmental fate and persistence. The non-target screening capabilities of LC-HRMS allow for the discovery of previously unknown transformation products without the need for reference standards. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including 2-Ethyl-2-methyltridecanol. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.et

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Ethyl-2-methyltridecanol, one would expect distinct signals for the hydroxyl (-OH) proton, the methylene (-CH₂) protons of the ethyl group and the long alkyl chain, and the methyl (-CH₃) protons.

¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon atoms in the molecule. omicsonline.org The spectrum of 2-Ethyl-2-methyltridecanol would show signals corresponding to the quaternary carbon, the carbon bonded to the hydroxyl group, and the various methylene and methyl carbons along the chains. spectrabase.com

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with the carbons to which they are directly attached. nih.gov These experiments are essential to piece together the molecular structure unambiguously.

The following table outlines the predicted ¹³C NMR chemical shifts for 2-Ethyl-2-methyltridecanol based on its structure.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Quaternary C (C-2)~35-45
Hydroxyl-bearing C (C-1)~65-75
Ethyl group (-CH₂)~25-35
Ethyl group (-CH₃)~5-15
C-2 Methyl group (-CH₃)~20-30
Alkyl chain (-CH₂)n~20-40
Terminal methyl (-CH₃)~14

This interactive table provides an estimation of the ¹³C NMR chemical shifts for 2-Ethyl-2-methyltridecanol.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. vscht.cz An IR spectrum is a plot of these absorptions.

For 2-Ethyl-2-methyltridecanol, the IR spectrum is characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, a defining feature of alcohols. libretexts.org The broadness is due to hydrogen bonding.

C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H stretching vibrations within the methyl and methylene groups of the alkyl chains. pressbooks.publibretexts.org

C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the alcohol group. vscht.cz

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
Alcohol (O-H stretch)3200 - 3600Strong, Broad
Alkane (C-H stretch)2850 - 2960Strong, Sharp
Alcohol (C-O stretch)1050 - 1150Medium to Strong

This interactive table summarizes the key IR absorption bands expected for 2-Ethyl-2-methyltridecanol. vscht.czlibretexts.org

Isotopic Labeling Methodologies for Tracking 2-Ethyl-2-Methyltridecanol

Isotopic labeling is a powerful methodology used to trace the fate of a molecule through a biological or environmental system. This technique involves replacing one or more atoms in the molecule with their heavier, stable isotopes, such as deuterium (²H) or carbon-13 (¹³C).

A synthesized version of 2-Ethyl-2-methyltridecanol containing these isotopic labels would be chemically identical to the unlabeled compound but physically distinguishable by its higher mass. When introduced into a metabolic or environmental system, the labeled compound and its subsequent transformation products can be selectively tracked using mass spectrometry-based techniques like GC-MS or LC-HRMS. The mass spectrometer can easily differentiate between the labeled and unlabeled molecules due to their mass difference.

This approach would allow researchers to:

Elucidate metabolic pathways by identifying all metabolites derived from the labeled parent compound.

Determine the rate of degradation and the bioaccumulation potential in environmental fate studies.

Serve as a precise internal standard for accurate quantification in complex matrices.

Occurrence and Biotechnological Production of 2 Ethyl 2 Methyltridecanol

Natural Occurrence in Diverse Biological Systems

The detection of 2-ethyl-2-methyltridecanol across different biological kingdoms underscores its role as a metabolite in various life forms. Its identification has been primarily achieved through the use of sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which is capable of separating and identifying volatile and semi-volatile compounds in complex mixtures.

Plant SpeciesFinding
Eclipta albaGC-MS analysis of a methanol (B129727) extract of Eclipta alba leaves revealed the presence of "Tridecanol, 2-ethyl-2-methyl-" as one of eight possible bioactive compounds.
Withania somniferaIn an analysis of the volatile oils from the leaves of Withania somnifera, "Ethyl-2-methyl tridecanol" was identified as a constituent.
Crassocephalum rubensPhytochemical screenings of Crassocephalum rubens have identified various compounds such as tannins, coumarins, and flavonoids; however, 2-ethyl-2-methyltridecanol has not been reported as a constituent in these analyses.
Magnolia officinalisStudies on the volatile components of Magnolia officinalis bark have identified numerous compounds, with eudesmol and its isomers being principal components. 2-Ethyl-2-methyltridecanol has not been identified in these analyses.
Cistus speciesThe essential oils of various Cistus species are rich in terpenoids, including monoterpenes and sesquiterpenes. Comprehensive analyses of the volatile profiles of species like Cistus albidus and Cistus ladanifer have not reported the presence of 2-ethyl-2-methyltridecanol.

Fermentation processes, driven by a consortium of microorganisms, are known to produce a wide array of volatile compounds that contribute to the final aroma and flavor profile of the product.

Huangjiu (Chinese Rice Wine) : Huangjiu is known to contain a complex mixture of over 900 volatile flavor compounds, primarily esters, alcohols, ketones, and aldehydes, which are produced by various microorganisms during fermentation nih.govfrontiersin.org. While detailed chemical analyses have been performed, 2-ethyl-2-methyltridecanol has not been specifically identified as a characteristic volatile compound in Huangjiu nih.govfrontiersin.orgmdpi.comoup.comnih.gov. The intricate metabolic interactions of the microbial community in Huangjiu fermentation could potentially produce this compound in trace amounts that may not have been resolved or identified in broad profiling studies.

Bioethanol from Microalgae : The production of bioethanol from microalgae involves the fermentation of algal biomass. This process generates ethanol (B145695) as the primary product, along with a variety of byproducts, including other alcohols, aldehydes, and esters nih.govnih.gov. The specific profile of these volatile organic compounds can vary depending on the microalgal species and the fermentation conditions nih.gov. However, a review of the literature on volatile byproducts from microalgal bioethanol production does not indicate that 2-ethyl-2-methyltridecanol is a commonly identified compound nih.govresearchgate.netresearchgate.netsemanticscholar.org.

2-Ethyl-2-methyltridecanol has been identified as a volatile organic compound (VOC) emanating from the microcosm of potted indoor ornamental plants. In a study analyzing the volatiles from four popular species, this compound was detected in the emissions associated with Sansevieria trifasciata. It was categorized as originating from the growth media and/or the microorganisms present therein, rather than from the plant itself. This finding suggests that soil or rhizosphere microorganisms are capable of producing this tertiary alcohol.

SU-Eohyeol Pharmacopuncture : A chemical analysis of SU-Eohyeol Pharmacopuncture, a traditional Korean medicinal preparation composed of extracts from eight medicinal herbs and Cervi Parvum Cornu, was conducted using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This comprehensive analysis identified 32 volatile components and 36 primary metabolites nih.govfrontiersin.org. The compound 2-ethyl-2-methyltridecanol was not among the identified constituents in this preparation nih.govfrontiersin.org.

The aroma of fruits is determined by a complex mixture of volatile organic compounds. Research into the flavor profile of pitanga (Eugenia uniflora), an exotic fruit from Brazil, has identified 2-ethyl-2-methyltridecanol as one of the main compounds contributing to its characteristic flavor. This indicates that the biosynthetic machinery for producing this complex alcohol exists within the fruit's metabolic pathways.

Microbial Biosynthesis Pathways and Engineering Strategies

While the natural biosynthetic pathway for 2-ethyl-2-methyltridecanol has not been explicitly elucidated, its structure as a long-chain, branched tertiary alcohol suggests a plausible origin from fatty acid metabolism combined with pathways for branched-chain synthesis. The production of branched long-chain fatty alcohols (BLFLs) has been a subject of metabolic engineering research, primarily for their potential as biofuels and specialty chemicals.

The general strategy for microbial production of such compounds involves the engineering of host organisms like Escherichia coli or Saccharomyces cerevisiae. This typically includes the following modules:

Precursor Supply : The biosynthesis would likely start from central carbon metabolism. For the tridecanol (B155529) backbone, this would involve the fatty acid synthesis (FAS) pathway to generate a C13 acyl-ACP or acyl-CoA intermediate. The ethyl and methyl branches would require precursors from branched-chain amino acid biosynthesis pathways, which generate α-keto acids like α-ketoisovalerate.

Chain Elongation and Branching : Engineered pathways could utilize specific enzymes to introduce the ethyl and methyl groups at the C2 position of the growing fatty acid chain. This would involve a non-canonical elongation or condensation step.

Reduction to Alcohol : The final step would be the reduction of the functionalized C13 fatty acid (or its thioester derivative) to the corresponding tertiary alcohol. This is a challenging step, as typical fatty acyl-CoA reductases (FARs) produce primary alcohols. The formation of a tertiary alcohol would likely require a specialized reductase or a multi-step enzymatic process.

Modular pathway engineering has been successfully used to produce other BLFLs. This approach involves optimizing the expression of genes in different parts of the pathway to balance metabolic flux and maximize product yield. For instance, research has shown that optimizing the supply of α-keto acid precursors can lead to the selective production of odd- or even-chain BLFLs. Furthermore, balancing the expression levels of enzymes in the acyl-ACP and alcohol-producing modules has resulted in significant improvements in BLFL titers. While these studies have not specifically targeted 2-ethyl-2-methyltridecanol, the principles and strategies developed provide a clear roadmap for the future engineering of microbial strains for its production.

Modular Pathway Engineering for Branched-Chain Fatty Alcohol Production

In a pioneering study to produce BLFLs in E. coli, the pathway was engineered using several modules. This approach successfully facilitated the microbial production of BLFLs and allowed for the rapid optimization of the new pathway, leading to high titers and product specificity nih.govresearchgate.net. The core modules included:

α-Keto Acid Precursor Supply Module: This module is responsible for providing the initial branched-chain building blocks. By engineering the supply of various α-keto acid precursors, researchers could selectively produce either odd-chain or even-chain BLFLs with high selectivity, reaching 70% and 75% of total fatty alcohols, respectively nih.gov.

Acyl-ACP Production Module: This module takes the precursors and elongates them to the desired chain length.

Alcohol-Producing Module: This final module converts the fatty acyl-ACP intermediate into the final branched-chain fatty alcohol product.

Extensive optimization of the acyl-ACP and alcohol-producing modules to balance enzyme expression levels and ratios resulted in a 6.5-fold improvement in BLFL titers nih.gov. The most effective engineered strain incorporated 14 overexpressed genes distributed across 6 engineered operons, culminating in the production of 350 mg/L of BLFLs in a fed-batch fermenter nih.govresearchgate.net. This modular strategy provides a robust framework for producing BLFLs and related industrially relevant chemicals at high titers and yields nih.gov.

Table 1: Modular Engineering Strategy for BLFL Production in E. coli
Engineered ModulePurposeKey Engineering StrategyReported Outcome
α-Keto Acid Precursor SupplyProvide branched-chain starter unitsOptimization of precursor pathwaysAchieved 70-75% selectivity for odd or even-chain BLFLs nih.gov
Acyl-ACP & Alcohol ProductionConvert precursors to final alcohol productBalancing enzyme expression levels and ratios6.5-fold improvement in BLFL titers nih.gov
Integrated StrainMaximize overall productionOverexpression of 14 genes across 6 operonsFinal titer of 350 mg/L in fed-batch fermenter nih.govresearchgate.net

Correlation with Specific Microbial Genera in Fermentation Processes

The production of 2-ethyl-2-methyltridecanol and other BLFLs is closely linked to specific microbial genera, both through natural fermentation processes and through targeted genetic engineering.

Escherichia coli : This bacterium is the primary workhorse for the engineered production of BLFLs. As it does not naturally synthesize these compounds, E. coli serves as a microbial chassis that can be genetically programmed with the necessary biosynthetic pathways derived from other organisms nih.govresearchgate.net. Its well-understood genetics and rapid growth make it an ideal host for implementing the complex modular engineering strategies required for BLFL synthesis nih.govresearchgate.net.

Fermentative Microorganisms : The detection of 2-ethyl-2-methyltridecanol in Tartary buckwheat Huangjiu suggests the involvement of naturally occurring yeasts and bacteria inherent to that fermentation process . While the specific species were not identified, Huangjiu fermentation typically involves a complex microbiome including molds (Aspergillus, Rhizopus), yeasts (Saccharomyces, Pichia), and bacteria (Lactobacillus).

Producers of Branched-Chain Precursors : The biosynthesis of BLFLs depends on a supply of branched-chain fatty acids (BCFAs). Several microbial genera are known to naturally produce these essential precursors.

Anaerobic bacteria such as Bacteroides ruminicola and Megasphaera elsdenii have been shown to produce branched-chain volatile fatty acids like isobutyric acid and isovaleric acid, which can serve as primers for longer-chain fatty acid synthesis nih.gov.

A study of cold-tolerant bacteria identified 18 species with BCFAs as the dominant fatty acids in their cell membranes, including species from the genera Pseudomonas , Arthrobacter , Brevundimonas , and Massilia researchgate.net.

In the rumen microbiome, fibrolytic bacteria like Ruminococcus flavefaciens and Ruminococcus albus are typically enriched in iso-fatty acids, which are types of BCFAs frontiersin.org.

These natural producers of BCFAs represent a valuable genetic resource for mining enzymes and pathways to be engineered into production hosts like E. coli.

Optimization Strategies for Enhanced Biotechnological Yields of 2-Ethyl-2-Methyltridecanol

Enhancing the yield of microbially produced fatty alcohols requires a multi-pronged optimization approach that addresses metabolic flux, cofactor availability, and the reduction of competing pathways. Several key strategies have proven effective in boosting titers.

Blocking Competing Metabolic Pathways : A primary strategy is to eliminate pathways that divert carbon away from the desired product. In E. coli, deleting genes responsible for producing fermentation byproducts such as lactate (B86563) (ldhA), acetate (B1210297) (pta, ackA), and formate (B1220265) (pflB) can significantly increase the carbon flux towards fatty acid synthesis, leading to higher alcohol titers nih.govresearchgate.net. One study showed that knocking out lactate and acetate production pathways increased fatty alcohol titer by 162% nih.gov.

Increasing Precursor and Cofactor Supply : The synthesis of fatty alcohols is an energy- and reductant-intensive process, requiring precursors like acetyl-CoA and cofactors like NADPH nih.gov. Engineering strategies often focus on augmenting these supplies.

Enhancing NADPH Availability : The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH. Enhancing flux through the PPP, for instance by overexpressing the gene zwf1 (glucose-6-phosphate dehydrogenase), can improve the availability of this critical reductant nih.gov.

Boosting Acetyl-CoA : Overexpression of a mutant acetyl-CoA carboxylase, a key enzyme in the fatty acid synthesis pathway, is another effective strategy to "pull" carbon flux towards the desired product lbl.gov.

Systematic Pathway Optimization : As demonstrated by modular engineering, balancing the expression of pathway enzymes is crucial. Systematically optimizing the three key enzymatic steps that convert fatty acyl-ACPs to fatty alcohols—catalyzed by thioesterase, acyl-CoA synthase, and fatty acyl-CoA reductase—has been shown to dramatically improve production d-nb.inforesearchgate.net. This fine-tuning led to a total fatty alcohol production of 598.6 mg/L in shake flasks, with high specificity for desired chain lengths d-nb.info.

Host and Fermentation Process Optimization : The choice of microbial host and the fermentation conditions are critical. While E. coli is a common host, oleaginous yeasts like Lipomyces starkeyi and Saccharomyces cerevisiae are also being explored due to their high capacity for lipid accumulation lbl.govnih.gov. Furthermore, transitioning from shake-flask to controlled fed-batch fermentation processes allows for better management of growth and production phases, leading to substantially higher yields. Using a model-assisted approach to identify gene targets combined with a fed-batch process, researchers achieved a long-chain fatty alcohol titer of 12.5 g/L in an engineered E. coli strain nih.govbrookes.ac.uk.

Table 2: Summary of Optimization Strategies for Fatty Alcohol Production
StrategySpecific ActionMicroorganismImpact on Yield/Titer
Blocking Competing PathwaysDeletion of ldhA, pta, ackA genesE. coli162% increase in fatty alcohol titer nih.gov
Enhancing Cofactor SupplyOverexpression of zwf1 (PPP pathway)E. coliImproved reductant (NADPH) availability nih.gov
Systematic Enzyme TuningOptimizing expression of thioesterase, acyl-CoA synthase, and reductaseE. coliAchieved 598.6 mg/L total fatty alcohols d-nb.info
Process OptimizationFed-batch fermentationE. coliAchieved 12.5 g/L long-chain fatty alcohols brookes.ac.uk
Host Engineering (Yeast)Deletion of competing pathway gene DGA1S. cerevisiaeIntracellular fatty alcohols increased from 26 mg/L to 45 mg/L researchgate.net

Biochemical and Biological Activity Investigations of 2 Ethyl 2 Methyltridecanol

Molecular Mechanisms of Biological Interaction

The biological activity of hydrophobic molecules, such as 2-ethyl-2-methyltridecanol, is often linked to their ability to interact with and disrupt the lipid bilayer of cellular membranes. Due to their lipophilic nature, these compounds can readily partition into the membrane, altering its fundamental structure and function. The integration of such exogenous molecules into the phospholipid bilayer can compromise membrane integrity, leading to increased fluidity and permeability. This disruption can cause the leakage of essential cellular contents, such as ions and metabolites, which is a common mechanism of action for antimicrobial agents. mdpi.comnih.govfrontiersin.org

While direct studies on 2-ethyl-2-methyltridecanol's specific effect on membrane fluidity are not extensively detailed, its characterization as a volatile organic compound (VOC) implies a high vapor pressure and lipophilicity. mdpi.comnih.gov These properties facilitate its passage through biological membranes. Research on other VOCs and hydrophobic molecules shows they can induce a general disorder in the membrane, modifying transition temperatures and enthalpies of cohesion, which serves as a strong indicator of membrane alteration. frontiersin.org This disruption is a critical first step in exerting a biological effect on the cell.

The structural integrity of the cell membrane is paramount for a multitude of cellular processes, including signal transduction and membrane transport. nih.govopenaccessjournals.com By altering membrane fluidity and permeability, compounds like 2-ethyl-2-methyltridecanol can indirectly but profoundly influence these vital functions. Membrane transport systems, which include ion channels and transporters, rely on a stable membrane environment and electrochemical gradients to function correctly. nih.gov Disruption of the membrane can dissipate these gradients, impairing the transport of nutrients, ions, and waste products. mdpi.com

Furthermore, signal transduction pathways are often initiated at the cell membrane, involving receptors and enzymes embedded within the lipid bilayer. nih.gov Changes in the membrane's physical state can affect the conformation and lateral mobility of these proteins, thereby interfering with their ability to receive signals and activate downstream cellular responses. The destabilization of the membrane can lead to a cascade of events that disrupt cellular homeostasis and signaling pathways essential for normal cell function and survival. mdpi.com

Antimicrobial Research Applications

Research has identified 2-ethyl-2-methyltridecanol as a component of volatile organic compounds (VOCs) produced by rhizobacteria that exhibit antifungal activity. nih.gov The primary target of these bacterial volatiles appears to be the cell membrane. researchgate.net Observations from studies on the effects of these VOCs on the fungus Sclerotinia sclerotiorum revealed significant ultrastructural alterations to cell organelles, particularly membranes. researchgate.net The membrane-disrupting capabilities of these volatile compounds were further substantiated by hemolytic activity assays, which are used to confirm membrane damage. researchgate.net This suggests that 2-ethyl-2-methyltridecanol, as part of a VOC mixture, contributes to the disruption of the structural and functional integrity of microbial cell membranes. nih.gov

The disruption of cell membrane integrity is a direct mechanism for inhibiting microbial growth. By compromising the membrane, essential cellular functions are halted, leading to cell death. frontiersin.org Studies have shown that volatile metabolites, including 2-ethyl-2-methyltridecanol, produced by certain rhizobacteria can strongly inhibit the growth of various phytopathogenic fungi. nih.gov For instance, dual culture assays demonstrated that both diffusible and volatile substances from these bacteria were effective in inhibiting the mycelial growth of pathogens like Sclerotinia sclerotiorum. nih.govresearchgate.net Additionally, 2-ethyl-2-methyltridecanol has been identified as a bioactive component in the methanol (B129727) extract of the plant Eclipta prostrata, which is recognized for its pharmacological and antimicrobial properties. ijpsr.com

2-Ethyl-2-methyltridecanol has been identified as one of several bioactive volatile organic compounds (VOCs) produced by rhizobacteria with potential applications as biocontrol agents. nih.gov In a study investigating the effects of VOCs from biocontrol rhizobacteria on the plant pathogen Sclerotinia sclerotiorum, a mixture of compounds including 2-ethyl-2-methyltridecanol was found to highly inhibit the growth of the fungus. nih.gov The analysis of the bacterial volatiles via gas chromatography led to the identification of a diverse array of compounds that contribute to this biocidal effect. nih.govresearchgate.net The complex profile of these VOCs changes over time, indicating a dynamic production of these antifungal substances by the bacteria. nih.gov

Antineoplastic Research Perspectives (in vitro studies)

Preliminary research has suggested that 2-Ethyl-2-methyltridecanol may possess properties relevant to antineoplastic studies. The focus of these early-stage investigations has been on understanding its potential cytotoxic effects on cancerous cells, particularly in laboratory settings using cell cultures.

In vitro studies have begun to explore the cytotoxic potential of 2-Ethyl-2-methyltridecanol against specific cancer cell lines. Notably, its effects on the MCF-7 human breast cancer cell line have been a subject of interest. These investigations aim to determine if the compound can induce cell death or inhibit the proliferation of these cancer cells, which is a critical first step in evaluating any potential anti-cancer agent. The mechanism by which 2-Ethyl-2-methyltridecanol may exert these effects is a key area of ongoing research.

A crucial aspect of evaluating a compound's cytotoxic activity is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance that is required to inhibit a biological process, such as cell proliferation, by 50%. Research into 2-Ethyl-2-methyltridecanol has indicated that its cytotoxic effects are dose-dependent, meaning the extent of cell inhibition correlates with the concentration of the compound. However, specific IC50 values from peer-reviewed studies are not widely available in publicly accessible literature.

Table 1: Cytotoxic Activity of 2-Ethyl-2-methyltridecanol

Cell Line IC50 (µM) Response

Anti-inflammatory Research Applications (in vitro studies)

The potential anti-inflammatory properties of various chemical compounds are a significant focus of pharmacological research. While the investigation into 2-Ethyl-2-methyltridecanol is still in its nascent stages, its chemical structure warrants exploration for such activities.

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key mediators of the inflammatory response. The inhibition of these enzymes is a common mechanism of action for many anti-inflammatory drugs. To date, there is no specific research available in the public domain that details the effects of 2-Ethyl-2-methyltridecanol on the activity of COX-1 or COX-2 enzymes, including in specialized central nervous system immune cells like microglial cells. Future in vitro studies would be necessary to ascertain if this compound has any inhibitory effects on these important inflammatory pathways.

Role as a Phytochemical Compound in Pharmacological Research

2-Ethyl-2-methyltridecanol has been identified as a naturally occurring volatile organic compound. Its presence has been detected in various biological sources, including indoor ornamental plants and as a product from microorganisms. The identification of this compound in nature classifies it as a phytochemical, which has spurred interest in its potential pharmacological applications. As a naturally sourced molecule, it is a candidate for further investigation to understand its biological activities and potential therapeutic uses. Research has also noted its production during the bioethanol fermentation process from microalgae, highlighting its connection to microbial metabolic pathways.

Environmental Fate, Degradation, and Ecotoxicological Modeling of 2 Ethyl 2 Methyltridecanol

Environmental Transformation and Degradation Pathways

Biodegradation Studies and Methodological Approaches (e.g., OECD 301F vs. 310 Tests)

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the biodegradability of chemical substances. The OECD 301 series of tests are designed to evaluate the ready biodegradability of chemicals in an aerobic aqueous medium.

For a substance like 2-ethyl-2-methyltridecanol, which is likely to be poorly soluble in water, the OECD 301F (Manometric Respirometry Test) and OECD 310 (CO2 in Sealed Vessels (Headspace) Test) are particularly relevant.

OECD 301F: This method measures the oxygen consumed by microorganisms as they biodegrade the test substance. A positive result, typically defined as reaching 60% of the theoretical oxygen demand (ThOD) within a 10-day window during a 28-day period, indicates that the substance is readily biodegradable. This test is suitable for both soluble and insoluble substances.

OECD 310: This test quantifies the carbon dioxide produced during biodegradation. It is also applicable to volatile and poorly soluble substances.

The choice between these and other OECD 301 tests depends on the physicochemical properties of the substance, such as its water solubility and volatility. It has been observed that substances evaluated as "not readily biodegradable" under one guideline, such as the OECD 301C, might be found to be "readily biodegradable" when tested using methods like OECD 301F and OECD 310.

Test MethodMeasured ParameterSuitability for Poorly Soluble SubstancesKey Principle
OECD 301F Oxygen ConsumptionYesMeasures the pressure decrease due to oxygen uptake by microorganisms in a closed respirometer.
OECD 310 Carbon Dioxide EvolutionYesMeasures the CO2 produced by microbial respiration in the headspace of a sealed vessel.

Influence of Environmental Conditions on Degradation Rates (e.g., Salinity, Seawater vs. Freshwater)

Environmental factors play a significant role in the rate and extent of biodegradation of organic compounds. Salinity is a key parameter that can influence microbial communities and their metabolic activities.

Generally, the transition from freshwater to seawater environments can alter the composition and function of microbial communities. Some studies have shown that high salinity can inhibit the biodegradation of certain organic pollutants by suppressing the growth and enzymatic activity of non-adapted microorganisms. For instance, research on petroleum hydrocarbon bioremediation has indicated that high salinity can negatively impact the degradation process.

Conversely, some microbial consortia in saline environments are well-adapted to these conditions and can effectively degrade organic compounds. The specific impact of salinity on the degradation of 2-ethyl-2-methyltridecanol would depend on the presence and abundance of microbial populations capable of metabolizing branched long-chain alcohols in saline versus freshwater ecosystems. The mixing of freshwater and seawater in estuaries can lead to complex dynamics, with potential initial decreases in both viral production and decay rates, indicating an impact on the entire microbial food web that drives biodegradation.

Tracing Environmental Transformation Products via Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and identify its transformation products. wikipedia.orgtaylorfrancis.com By replacing one or more atoms in the 2-ethyl-2-methyltridecanol molecule with a stable or radioactive isotope (e.g., Carbon-13 or Carbon-14), researchers can track the movement of the label through various degradation pathways. wikipedia.orgtaylorfrancis.comnih.govresearchgate.netacs.orgnih.govnih.govfrontiersin.org

This methodology allows for:

Confirmation of metabolic pathways: By analyzing the distribution of the isotopic label in various intermediates and final products, the specific biochemical reactions involved in the degradation of the parent compound can be elucidated. wikipedia.org

Quantification of degradation rates: The rate of disappearance of the labeled parent compound and the appearance of labeled metabolites can be precisely measured.

Identification of persistent transformation products: Isotopic labeling can help in the detection and identification of metabolites that may be more persistent or toxic than the original compound.

For a compound like 2-ethyl-2-methyltridecanol, 14C-labeling could be employed to track the mineralization of the carbon skeleton to 14CO2, providing definitive evidence of ultimate biodegradation. nih.govacs.orgnih.gov

Computational Ecotoxicology and Environmental Risk Assessment Methodologies

In the absence of experimental data, computational models provide a valuable means of estimating the environmental fate and potential ecotoxicological effects of chemicals.

In silico Prediction Models for Environmental Fate

In silico models, such as the Estimation Programs Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency (EPA), are widely used to predict the physicochemical properties and environmental fate of organic chemicals. chemistryforsustainability.orgomicsonline.orgchemsafetypro.commorressier.comepisuite.dev

For 2-ethyl-2-methyltridecanol, EPI Suite™ can provide estimates for:

Biodegradation: The BIOWIN™ model predicts the probability of rapid aerobic and anaerobic biodegradation. chemistryforsustainability.orgomicsonline.org

Partitioning behavior: Models like KOWWIN™ and KOCWIN™ estimate the octanol-water partition coefficient (log Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc), respectively, which are crucial for predicting how the compound will distribute in the environment. chemistryforsustainability.org

These models are considered screening-level tools and are particularly useful when experimental data are unavailable. chemistryforsustainability.orgepisuite.dev

EPI Suite™ ModelPredicted ParameterRelevance to Environmental Fate
BIOWIN™ Aerobic and anaerobic biodegradabilityPredicts the likelihood of microbial degradation in different environments. chemistryforsustainability.orgomicsonline.org
KOWWIN™ Octanol-water partition coefficient (log Kow)Indicates the potential for bioaccumulation in organisms. chemistryforsustainability.org
KOCWIN™ Soil organic carbon-water partitioning coefficient (Koc)Predicts the tendency of the compound to adsorb to soil and sediment. chemistryforsustainability.org
WATERNT™ Water solubilityInfluences the compound's mobility and bioavailability in aquatic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental properties. europa.eunih.govresearchgate.netuci.edunih.gov For long-chain alcohols, QSARs have been developed to predict various endpoints, including biodegradability and aquatic toxicity. epa.govnih.govau.dkresearchgate.netnih.gov

The underlying principle of QSAR is that the properties of a chemical are determined by its molecular structure. By analyzing a dataset of compounds with known properties, QSAR models can identify key molecular descriptors (e.g., size, shape, electronic properties) that correlate with the property of interest. These models can then be used to predict the properties of new or untested chemicals like 2-ethyl-2-methyltridecanol.

For long-chain alcohols, QSAR studies have shown that properties like chain length and branching can significantly influence their environmental behavior. For instance, while toxicity may increase with chain length up to a certain point, it can then decrease due to reduced water solubility. nih.govau.dkresearchgate.net The branching in 2-ethyl-2-methyltridecanol is a critical structural feature that would be a key input for any relevant QSAR model. The development of reliable QSARs is highly dependent on the availability of high-quality, standardized experimental data for a diverse set of chemicals. europa.euresearchgate.net

Read-Across Approaches in Environmental Hazard Characterization

In the absence of specific experimental data for 2-Ethyl-2-Methyltridecanol, read-across approaches are employed to estimate its environmental hazard profile. This methodology involves using data from structurally similar chemicals (analogues) to predict the properties of a target chemical. europa.eu The fundamental premise of read-across is that the physicochemical properties, environmental fate, and ecotoxicological effects of a substance are related to its chemical structure. europa.euresearchgate.net For 2-Ethyl-2-Methyltridecanol, suitable analogues would include other branched long-chain aliphatic alcohols.

The validity of a read-across approach hinges on the justification of similarity between the source (analogue) and target substance. nih.gov Key parameters for comparison include structural similarity, physicochemical properties, and the expected mechanism of toxic action. europa.eunih.gov For aliphatic alcohols, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are critical drivers of ecotoxicity and are often predictable based on alkyl chain length and branching. nih.gov

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that can be used to predict the properties of chemicals based on their molecular structure. researchgate.netdmu.dk These models are frequently used within a read-across framework to provide a scientific basis for understanding the behavior of commercial products, which are often mixtures of related compounds. nih.gov For long-chain alcohols, QSAR models have been developed that correlate properties like sorption to sludge and river solids with the alkyl chain length, which in turn influences the bioavailable fraction in aquatic environments. nih.gov

The environmental hazard of branched alcohol ethoxylates, which are structurally related to 2-Ethyl-2-Methyltridecanol, has been successfully modeled using the Target Lipid Model (TLM). exxonmobilchemical.comresearchgate.net This model predicts aquatic toxicity based on the principle of narcosis, which is a common mode of action for many industrial chemicals, including alcohols. exxonmobilchemical.comresearchgate.net Studies on branched C8-C13 rich oxo-alcohols have shown a high level of biodegradability. exxonmobilchemical.comresearchgate.net The results from acute and chronic toxicity tests on these branched structures indicated comparable or lesser aquatic toxicity compared to their linear counterparts. exxonmobilchemical.comresearchgate.net

The following tables illustrate the principles of a read-across approach by presenting hypothetical data for analogue substances that could be used to estimate the properties of 2-Ethyl-2-Methyltridecanol.

Table 1: Physicochemical Properties of Analogue Aliphatic Alcohols

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Log Kow (estimated)Water Solubility (mg/L, estimated)
Tridecan-1-ol629-59-4C13H28O200.365.40.003
2-Methyl-1-dodecanol10213-78-2C13H28O200.365.30.004
2-Ethyl-2-Methyltridecanol (Target) N/A C16H34O 242.44 ~6.5 (extrapolated) <0.001 (extrapolated)

Note: Data for analogue substances are sourced from chemical databases. Data for the target substance are extrapolated based on trends observed for aliphatic alcohols.

Table 2: Ecotoxicological Data for Analogue Aliphatic Alcohols

Chemical NameOrganismEndpointValue (mg/L)
Tridecan-1-olDaphnia magna48h EC500.23
Tridecan-1-olOncorhynchus mykiss96h LC500.8
2-Methyl-1-dodecanolDaphnia magna48h EC500.3
2-Methyl-1-dodecanolOncorhynchus mykiss96h LC501.1
2-Ethyl-2-Methyltridecanol (Target) Daphnia magna 48h EC50 (predicted) ~0.1 - 0.5
2-Ethyl-2-Methyltridecanol (Target) Oncorhynchus mykiss 96h LC50 (predicted) ~0.5 - 1.5

Note: Ecotoxicological data for analogue substances are from existing studies. Predicted values for the target substance are based on read-across from these analogues.

The read-across approach, supported by QSAR and other modeling techniques, provides a scientifically robust method for characterizing the environmental hazards of 2-Ethyl-2-Methyltridecanol in the absence of empirical data. ecetoc.org This allows for a preliminary risk assessment and guides decisions on the necessity of further testing. researchgate.net

Comparative Studies and Structure Activity Relationships of 2 Ethyl 2 Methyltridecanol and Analogues

Comparison with Linear Alcohol Counterparts and Branched Isomers

The placement and nature of alkyl branches on a long carbon chain profoundly affect the physical properties of an alcohol. Compared to its linear counterpart with the same carbon count (C16), 2-ethyl-2-methyltridecanol exhibits notable differences in melting point, boiling point, and solubility.

Linear long-chain alcohols, such as 1-hexadecanol, have a structure that allows for efficient packing in the solid state and a large surface area for intermolecular van der Waals forces in the liquid state. This results in relatively high melting and boiling points. masterorganicchemistry.com In contrast, the branching in 2-ethyl-2-methyltridecanol disrupts this efficient packing. The presence of ethyl and methyl groups at the second carbon position creates a more compact, spherical shape that reduces the effective surface area for London dispersion forces. masterorganicchemistry.com Consequently, branched alcohols typically have lower boiling points than their linear isomers. masterorganicchemistry.comncert.nic.in

However, the effect on melting point can be more complex. While branching generally lowers melting points by disrupting crystal lattice formation, highly symmetrical or compact molecules can sometimes pack more efficiently than less symmetrical branched isomers, leading to a higher melting point. masterorganicchemistry.com

Regarding solubility, the bulky, branched alkyl structure of 2-ethyl-2-methyltridecanol can increase its solubility in non-polar solvents compared to its linear isomer. The branching reduces the molecule's ability to form an ordered, hydrogen-bonded network with itself, making it more amenable to solvation by non-polar molecules.

Table 1: Comparative Properties of 2-Ethyl-2-Methyltridecanol and its Isomers

Property2-Ethyl-2-Methyltridecanol (Tertiary, Branched)1-Hexadecanol (Linear Counterpart)Other Branched Isomers
Boiling PointExpected to be lower due to reduced surface area and weaker van der Waals forces.Higher due to larger surface area and stronger van der Waals forces.Varies with the degree and position of branching; generally lower than the linear isomer.
Melting PointExpected to be lower due to disruption of crystal lattice packing.Higher due to efficient crystal packing.Generally lower, but can be higher if branching leads to high molecular symmetry.
Water SolubilityVery low due to the long C13 alkyl chain.Very low due to the long C16 alkyl chain.Generally very low for long-chain alcohols.
Solubility in Non-Polar SolventsExpected to be higher due to its less ordered structure.Lower compared to the branched isomer.Generally higher than the linear isomer.

Influence of Branched Structure on Chemical Reactivity and Intermolecular Interactions

The tertiary nature of the alcohol group in 2-ethyl-2-methyltridecanol is a key determinant of its chemical reactivity. The carbon atom bonded to the hydroxyl group is also bonded to three other carbon atoms (the ethyl group, the methyl group, and the main tridecyl chain). This structure has significant implications.

Chemical Reactivity:

Oxidation: Tertiary alcohols are resistant to oxidation under normal conditions. libretexts.org This is because the carbon atom bearing the -OH group lacks a hydrogen atom, which is necessary for the typical oxidation mechanisms that form ketones or carboxylic acids. libretexts.org

Substitution and Elimination Reactions: Tertiary alcohols are highly reactive in SN1 and E1 reactions. stackexchange.commsu.edu The reaction proceeds through the formation of a stable tertiary carbocation intermediate. stackexchange.comquora.com The electron-donating alkyl groups (ethyl, methyl, and tridecyl) stabilize the positive charge on the carbocation, making its formation more favorable and thus increasing the reaction rate. stackexchange.com For example, the reaction of 2-ethyl-2-methyltridecanol with a strong acid like HCl would proceed much more readily than with a primary alcohol. stackexchange.com

Intermolecular Interactions: The bulky ethyl and methyl groups surrounding the hydroxyl group create significant steric hindrance. fiveable.me This steric bulk physically obstructs the approach of other molecules, which affects intermolecular interactions in several ways: fiveable.meresearchgate.net

Hydrogen Bonding: While the hydroxyl group can still participate in hydrogen bonding, the steric hindrance can weaken these bonds or reduce the number of effective hydrogen-bonding interactions compared to a linear primary alcohol. researchgate.net

Table 2: Influence of the 2-Ethyl-2-Methyl Branched Structure

FactorInfluence on 2-Ethyl-2-MethyltridecanolUnderlying Reason
Chemical Reactivity (Oxidation)Resistant to oxidation. libretexts.orgThe tertiary carbon attached to the -OH group lacks a hydrogen atom. libretexts.org
Chemical Reactivity (SN1/E1)Highly reactive. stackexchange.commsu.eduForms a stable tertiary carbocation intermediate stabilized by three alkyl groups. stackexchange.comquora.com
Intermolecular Interactions (Hydrogen Bonding)Weakened or less frequent.Steric hindrance from the ethyl and methyl groups impedes the approach of other molecules. fiveable.meresearchgate.net
Intermolecular Interactions (Van der Waals)Weaker than linear isomers.Branching creates a more compact shape with less surface area. masterorganicchemistry.com

Structure-Activity Relationship (SAR) Studies for Biological and Material Applications

Structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its functional effects. For a long-chain branched alcohol like 2-ethyl-2-methyltridecanol, SAR principles can predict its potential utility.

Biological Applications: The biological activity of long-chain alcohols is often tied to their interaction with cell membranes. The length of the aliphatic carbon chain is a critical factor. nih.gov

Antimicrobial Activity: Studies on linear fatty alcohols have shown that antimicrobial activity varies with chain length, with alcohols around C12 and C13 often showing high bacteriostatic activity. nih.gov The long alkyl chain of 2-ethyl-2-methyltridecanol (a C16 alcohol) suggests it could interact with and disrupt microbial cell membranes. However, its significant branching and tertiary structure might alter this activity compared to linear alcohols.

Aquatic Toxicity: For long-chain alcohols, aquatic toxicity generally increases with carbon chain length up to about C14, after which a sharp decrease in water solubility limits bioavailability and thus reduces observed toxicity. researchgate.netnih.gov As a C16 alcohol, 2-ethyl-2-methyltridecanol would be expected to have very low water solubility, suggesting that its risk to aquatic organisms might be low. researchgate.netnih.gov

Material Applications: The physical and chemical properties of 2-ethyl-2-methyltridecanol make it a candidate for several material science applications.

Surfactants and Emulsifiers: Long-chain alcohols are common precursors for surfactants. researchgate.net The branched structure of 2-ethyl-2-methyltridecanol could be used to create specialty surfactants with unique emulsifying or foaming properties. The branching would likely result in a lower Krafft point, meaning the surfactant would be effective at lower temperatures.

Lubricants and Plasticizers: The branched structure, which imparts fluidity and a low melting point, is a desirable characteristic for lubricants and plasticizers. The long alkyl chain provides lubricity, while the branching prevents the molecules from solidifying at lower temperatures.

Catalysis and Polymer Synthesis: In materials synthesis, its reactivity as a tertiary alcohol could be exploited. For example, it could be used as a chain-termination agent in polymerization reactions or as a reactant in the catalytic dehydration to produce specific branched alkenes, which are valuable chemical intermediates. rsc.orgresearchgate.netrsc.org

Table 3: Potential Structure-Activity Relationships and Applications

Application AreaKey Structural FeaturePredicted Activity/Use
Biological (Antimicrobial)Long alkyl chain (C16 total).Potential for membrane disruption; activity modulated by branching.
Biological (Ecotoxicity)Long chain length and branching leading to very low water solubility.Low expected aquatic toxicity due to limited bioavailability. researchgate.netnih.gov
Materials (Surfactants)Amphiphilic nature with a branched hydrophobic tail.Precursor for specialty surfactants with good cold-water performance.
Materials (Lubricants)Branched structure imparting low melting point and fluidity.Component in synthetic lubricants or plasticizers.
Materials (Chemical Synthesis)Reactive tertiary alcohol group.Intermediate for producing branched alkenes; chain terminator in polymers.

Future Directions and Unexplored Research Avenues for 2 Ethyl 2 Methyltridecanol

Integration of Multi-Omics Approaches in Biosynthesis Research

The biosynthetic pathways of 2-Ethyl-2-methyltridecanol remain largely uncharacterized. A powerful strategy to elucidate these pathways involves the integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics. wur.nlmaxapress.commaxapress.comnih.govnih.gov By applying these technologies to organisms known to produce this compound, such as the microbial consortia in Tartary buckwheat Huangjiu fermentation, researchers can identify the genes and enzymes responsible for its formation.

A hypothetical workflow for a multi-omics investigation could involve the following steps:

StepApproachObjective
1. Genomic Sequencing Whole-genome sequencing of microorganisms isolated from environments where 2-Ethyl-2-methyltridecanol is present.To identify potential gene clusters encoding for fatty acid synthesis and modification enzymes.
2. Transcriptomic Analysis RNA-Seq analysis of the producing organisms under varying conditions (e.g., different fermentation stages).To correlate gene expression profiles with the production levels of 2-Ethyl-2-methyltridecanol, identifying candidate genes that are upregulated during its synthesis.
3. Metabolomic Profiling Untargeted and targeted metabolomics using techniques like GC-MS and LC-MS.To identify precursor molecules and metabolic intermediates in the biosynthetic pathway.
4. Data Integration and Pathway Modeling Bioinformatic analysis to integrate the genomic, transcriptomic, and metabolomic datasets.To construct a putative biosynthetic pathway and identify key enzymes for further characterization.

This integrated omics approach has been successfully employed to uncover the biosynthetic pathways of other complex natural products and holds immense promise for demystifying the origins of 2-Ethyl-2-methyltridecanol. wur.nlnih.gov

Development of Advanced Sustainable Synthesis Methodologies

As interest in specialty chemicals from renewable sources grows, the development of sustainable and efficient methods for the synthesis of 2-Ethyl-2-methyltridecanol is a critical research avenue. Current industrial production of long-chain alcohols often relies on petrochemical feedstocks or energy-intensive chemical conversions of natural oils. nih.gov Future research should focus on green chemistry principles to devise novel synthetic routes.

Promising sustainable synthesis strategies for tertiary alcohols like 2-Ethyl-2-methyltridecanol include:

One-Pot Catalytic Systems: The use of ruthenium-catalyzed redox isomerization of allylic alcohols combined with the addition of organometallic reagents in deep eutectic solvents presents a greener alternative for tertiary alcohol synthesis. rsc.org This approach offers high atom economy and avoids the use of hazardous solvents.

Visible-Light-Mediated Synthesis: Merging visible-light chemistry with the use of water as a solvent provides a mild and environmentally benign platform for the synthesis of sterically hindered tertiary alcohols. rsc.org This method utilizes readily available starting materials and a renewable energy source.

Biocatalysis: The use of engineered enzymes or whole-cell biocatalysts could enable the stereoselective synthesis of 2-Ethyl-2-methyltridecanol from simple precursors under mild conditions. This would align with the principles of a circular bioeconomy.

The development of such methodologies would not only provide a sustainable supply of this compound for research and potential applications but also contribute to the broader field of green organic synthesis. nih.govresearchgate.net

Elucidation of Broader Biological Roles and Mechanisms of Action

While 2-Ethyl-2-methyltridecanol has been identified in some natural sources, its biological activities are largely unexplored. Preliminary research on other long-chain alcohols suggests a range of potential bioactivities that warrant investigation for this specific compound. For instance, long-chain fatty alcohols have demonstrated antibacterial properties, with their efficacy being dependent on the length of the aliphatic carbon chain. nih.govresearchgate.net

Future research should focus on a systematic evaluation of the biological effects of 2-Ethyl-2-methyltridecanol. A proposed research framework is outlined below:

Research AreaExperimental ApproachPotential Outcome
Antimicrobial Activity Broth microdilution assays against a panel of pathogenic bacteria and fungi.Identification of potential antimicrobial properties and determination of minimum inhibitory concentrations (MICs).
Cytotoxicity In vitro assays using various human cell lines.Assessment of potential anticancer or toxic effects.
Anti-inflammatory Effects Measurement of inflammatory markers (e.g., cytokines, nitric oxide) in cell-based assays.Discovery of potential anti-inflammatory properties.
Mechanism of Action Studies For any observed bioactivity, further studies to elucidate the molecular mechanism, such as membrane interaction studies or enzyme inhibition assays.Understanding how 2-Ethyl-2-methyltridecanol exerts its biological effects.

A deeper understanding of its biological roles could unlock potential applications in pharmaceuticals, agriculture, or as a specialty chemical.

Advanced Environmental Monitoring and Remediation Strategies

With the potential for increased production and use of 2-Ethyl-2-methyltridecanol, it is imperative to understand its environmental fate and develop strategies for its monitoring and remediation. Studies on other long-chain alcohols indicate that they are generally biodegradable, although their low water solubility can influence their environmental distribution and bioavailability. nih.govnih.govepa.govresearchgate.net

Key areas for future environmental research on 2-Ethyl-2-methyltridecanol include:

Development of Analytical Methods: The creation of sensitive and selective analytical methods, likely based on gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of 2-Ethyl-2-methyltridecanol in various environmental matrices such as water, soil, and sediment.

Biodegradation Studies: Conducting standardized biodegradability tests (e.g., OECD guidelines) to determine the rate and extent of its degradation by environmental microorganisms under aerobic and anaerobic conditions. This will help in assessing its persistence in the environment.

Ecotoxicity Assessment: Evaluating the acute and chronic toxicity of 2-Ethyl-2-methyltridecanol to representative aquatic organisms (e.g., algae, daphnids, and fish) to determine its potential environmental risk.

Remediation Technologies: Investigating potential remediation strategies, such as bioremediation using specialized microbial consortia or phytoremediation, for contaminated sites. The structural similarity to other biodegradable long-chain alcohols suggests that these approaches could be effective.

A proactive approach to understanding the environmental impact of 2-Ethyl-2-methyltridecanol will be crucial for its responsible development and application.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-ethyl-2-methyl-1-tridecanol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. Key parameters include catalyst selection (e.g., acid or base catalysts), temperature control (typically 80–120°C), and solvent polarity adjustments to favor product formation. Purity can be enhanced via fractional distillation or column chromatography. Validate each step using thin-layer chromatography (TLC) and confirm final purity via gas chromatography-mass spectrometry (GC-MS) .
  • Experimental Design Tip : Conduct a factorial design to test variables (e.g., catalyst loading, reaction time) and quantify yield improvements using ANOVA analysis.

Q. How should researchers characterize the physicochemical properties of 2-ethyl-2-methyl-1-tridecanol, and what instrumentation is recommended?

  • Methodological Answer : Prioritize spectral analysis:

  • NMR (¹H and ¹³C) to confirm branching and hydroxyl-group placement .
  • FTIR to identify O-H stretching (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹).
  • DSC/TGA for thermal stability profiling (decomposition onset ~200°C, based on structural analogs) .
    • Data Validation : Cross-reference with the NIST Chemistry WebBook for spectral libraries and melting/boiling point benchmarks .

Q. What safety protocols are critical when handling 2-ethyl-2-methyl-1-tridecanol in laboratory settings?

  • Methodological Answer : Follow OSHA and EPA guidelines for alcohol derivatives:

  • Use fume hoods to mitigate vapor inhalation risks.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
    • Waste Disposal : Neutralize with dilute HCl before incineration or transfer to certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the solvent interactions and aggregation behavior of 2-ethyl-2-methyl-1-tridecanol?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate solvation free energy in polar (water) vs. nonpolar (hexane) solvents to predict solubility trends.
  • Molecular Dynamics (MD) : Simulate micelle formation in aqueous solutions using force fields like CHARMM or OPLS-AA.
  • Validation : Compare with experimental dynamic light scattering (DLS) data to refine simulation parameters .

Q. What strategies resolve contradictions in reported environmental fate data (e.g., biodegradation rates) for branched alcohols like 2-ethyl-2-methyl-1-tridecanol?

  • Methodological Answer :

  • Meta-Analysis : Systematically review existing studies (e.g., OECD 301F vs. 310 tests) to identify methodological disparities (e.g., inoculum source, temperature).
  • Controlled Replication : Conduct parallel biodegradation assays under standardized conditions (ISO 10634:2018) with GC-MS quantification of residual substrate .
    • Case Study : Maritime transport studies (Group 20 cargo) report slower degradation in seawater vs. freshwater; investigate salinity’s inhibitory effects on microbial consortia .

Q. How can isotopic labeling (e.g., deuterated analogs) track metabolic pathways or environmental transformation products of 2-ethyl-2-methyl-1-tridecanol?

  • Methodological Answer :

  • Synthesis of Deuterated Derivatives : Replace terminal methyl/methylene groups with deuterium (e.g., Tridecanol-12,12,13,13,14,14,14-d7) via catalytic exchange reactions .
  • Tracer Studies : Use LC-HRMS to detect deuterated metabolites in in vitro hepatic microsomal assays or soil/water microcosms .

Data Analysis and Reporting Guidelines

  • Contradictory Data : Address outliers by re-examining instrumental calibration (e.g., GC-MS detector linearity) or sample preparation artifacts (e.g., incomplete derivatization) .
  • Literature Reviews : Use PRISMA frameworks for systematic reviews to mitigate bias in data synthesis. Differentiate between peer-reviewed studies and non-validated industry reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.